Nafenopin-CoA

Description

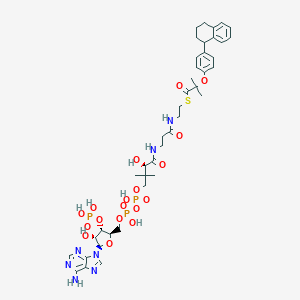

Structure

2D Structure

Properties

CAS No. |

112195-81-0 |

|---|---|

Molecular Formula |

C41H56N7O18P3S |

Molecular Weight |

1059.9 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanethioate |

InChI |

InChI=1S/C41H56N7O18P3S/c1-40(2,21-62-69(59,60)66-68(57,58)61-20-29-33(65-67(54,55)56)32(50)38(63-29)48-23-47-31-35(42)45-22-46-36(31)48)34(51)37(52)44-17-16-30(49)43-18-19-70-39(53)41(3,4)64-26-14-12-25(13-15-26)28-11-7-9-24-8-5-6-10-27(24)28/h5-6,8,10,12-15,22-23,28-29,32-34,38,50-51H,7,9,11,16-21H2,1-4H3,(H,43,49)(H,44,52)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t28?,29-,32-,33-,34+,38-/m1/s1 |

InChI Key |

MUIWZLHYOXABMT-WFSMWQGZSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CCCC6=CC=CC=C56)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CCCC6=CC=CC=C56)O |

Synonyms |

coenzyme A, nafenopin- nafenopin-CoA nafenopin-coenzyme A |

Origin of Product |

United States |

Formation and Enzymology of Nafenopin Coenzyme a Thioester

Enzymatic Systems Catalyzing Nafenopin-Coenzyme A Synthesis

Isoform-Specific Kinetics and Distinct Enzyme Profiles

The enzymatic formation of Nafenopin-CoA is mediated by multiple isoforms of CoA ligases, which exhibit distinct kinetic characteristics, including varying affinities and capacities for the substrate. This multiplicity of hepatic microsomal and peroxisomal CoA ligases is an important factor in the metabolism of xenobiotic carboxylic acids. nih.govnih.gov

Apparent High-Affinity, Low-Capacity Isoforms

In rat hepatic microsomes, this compound formation is catalyzed by an apparent high-affinity, low-capacity isoform. This isoform exhibits a Michaelis-Menten constant (Km) of 6 ± 2.5 µM and a maximum velocity (Vmax) of 0.33 ± 0.12 nmol/mg per minute. acs.orgnih.govresearchgate.net Similarly, rat hepatic peroxisomes also catalyze this compound formation through an apparent high-affinity isoform, with a Km of 6.7 µM and a Vmax of 0.31 nmol/mg per minute. nih.govresearchgate.net

The intrinsic metabolic clearance (Vmax/Km) of nafenopin (B1677897) to this compound in rat liver microsomes has been reported as 0.057 ± 0.011 nmol/mg/min/µM. acs.orgnih.govresearchgate.net

Table 1: Kinetic Parameters for Apparent High-Affinity, Low-Capacity this compound Ligase Isoforms

| Enzyme Location | Km (µM) | Vmax (nmol/mg per min) | Vmax/Km (nmol/mg/min/µM) | Reference |

| Hepatic Microsomes | 6 ± 2.5 | 0.33 ± 0.12 | 0.057 ± 0.011 | acs.orgnih.govresearchgate.net |

| Hepatic Peroxisomes | 6.7 | 0.31 | - | nih.govresearchgate.net |

Evidence for Low-Affinity, High-Capacity Isoforms

Beyond the high-affinity, low-capacity isoforms, studies have also provided evidence for the existence of low-affinity, high-capacity isoforms mediating this compound formation in rat hepatic peroxisomes. While their presence has been noted, specific kinetic parameters (Km, Vmax) for these low-affinity, high-capacity isoforms for this compound formation are not detailed in the provided research findings. nih.govresearchgate.net

Substrate Specificity and Competitive Inhibition of Nafenopin-Coenzyme A Formation

The formation of this compound can be competitively inhibited by various endogenous fatty acids and other xenobiotic carboxylic acids, suggesting a shared active site or overlapping substrate recognition by the responsible CoA ligases. This competitive interaction highlights the potential for xenobiotic carboxylic acids to interfere with endogenous lipid metabolism by competing for the same enzymatic pathways. acs.orgnih.govnih.govnih.gov

Inhibition by Endogenous Fatty Acids (e.g., Palmitic Acid, Oleoyl-CoA)

Endogenous fatty acids, particularly long-chain fatty acids, are potent competitive inhibitors of this compound formation. Palmitic acid, a common saturated fatty acid, has been shown to competitively inhibit this compound formation catalyzed by the apparent high-affinity isoform in both hepatic microsomes and peroxisomes. In rat hepatic microsomes, palmitic acid exhibits a mean inhibition constant (Ki) of 1.7 µM. acs.orgnih.govresearchgate.net In rat hepatic peroxisomes, the Ki for palmitic acid is reported as 1.1 µM. nih.govresearchgate.net

Table 2: Competitive Inhibition of this compound Formation by Endogenous Fatty Acids

| Inhibitor | Enzyme Location | Ki (µM) | Reference |

| Palmitic Acid | Hepatic Microsomes | 1.7 | acs.orgnih.govresearchgate.net |

| Palmitic Acid | Hepatic Peroxisomes | 1.1 | nih.govresearchgate.net |

Competitive Inhibition by Other Xenobiotic Carboxylic Acids (e.g., Ciprofibrate (B1669075), Ibuprofen (B1674241), Clofibric Acid)

Other xenobiotic carboxylic acids can also competitively inhibit this compound formation. R-ibuprofen, for instance, acts as a competitive inhibitor of this compound formation in rat hepatic microsomes with a mean Ki of 10.8 µM. acs.orgnih.govresearchgate.net Interestingly, while ciprofibrate and clofibric acid were found to be ineffective as inhibitors of the high-affinity microsomal this compound ligase, they competitively inhibited this compound formation catalyzed by the apparent high-affinity isoform in rat hepatic peroxisomes, with Ki values of 60.2 µM for ciprofibrate and 86.8 µM for clofibric acid, respectively. acs.orgnih.govnih.govresearchgate.net

Table 3: Competitive Inhibition of this compound Formation by Other Xenobiotic Carboxylic Acids

| Inhibitor | Enzyme Location | Ki (µM) | Reference |

| R-Ibuprofen | Hepatic Microsomes | 10.8 | acs.orgnih.govresearchgate.net |

| Ciprofibrate | Hepatic Peroxisomes | 60.2 | nih.govresearchgate.net |

| Clofibric Acid | Hepatic Peroxisomes | 86.8 | nih.govresearchgate.net |

Methodological Approaches for Studying Nafenopin-Coenzyme A Formation In Vitro

In vitro studies investigating this compound formation typically utilize hepatic microsomal and peroxisomal fractions, often derived from animal models such as rats. The enzyme activity is determined using a standard incubation medium containing essential cofactors and substrates. A typical incubation mixture includes Tris-HCl buffer (e.g., 50 mM, pH 7.4), magnesium chloride (MgCl2, e.g., 6.2 mM), Triton X-100 (e.g., 0.05%), EDTA (e.g., 2 mM), ATP (e.g., 2.5 mM), coenzyme A (CoASH, e.g., 0.6 mM), and dithiothreitol (B142953) (DTT, e.g., 1 mM). acs.orgresearchgate.nettandfonline.com

The substrate, nafenopin, is commonly supplied in a radiolabeled form, such as [3H]-nafenopin, to facilitate quantification of the formed this compound. The reaction is initiated by adding homogenate protein (e.g., 1 mg/ml) and incubated at physiological temperatures (e.g., 37°C) for specific durations (e.g., up to 120 or 180 minutes). Linearity of this compound formation with respect to protein concentration and incubation time is typically established in preliminary studies. researchgate.netnih.govtandfonline.com this compound can then be quantified using established methods, often involving separation techniques followed by radioactivity measurement. tandfonline.com These in vitro approaches are crucial for characterizing the kinetic properties, isoform specificity, and inhibition profiles of the enzymes involved in this compound formation. acs.orgnih.govnih.govresearchgate.netnih.gov

The chemical compound Nafenopin-coenzyme A (this compound) is a thioester conjugate formed from the xenobiotic carboxylic acid nafenopin. Its formation is a crucial metabolic step, particularly in the liver, and is catalyzed by a class of enzymes known as acyl-CoA ligases or acyl-CoA synthetases (ACSs). This article delves into the enzymology and kinetic characteristics of this compound thioester formation, highlighting the specific cellular compartments and cofactor requirements involved.

Molecular Interactions and Binding of Nafenopin Coenzyme a

Characterization of Nafenopin-Coenzyme A Binding Sites

Polypeptide Molecular Weight Ranges for Binding

Studies in rat liver cytosol have identified at least three distinct molecular weight ranges for polypeptides that bind Nafenopin-CoA. These include proteins within the 10-14 kDa, 35-40 kDa, and 65-70 kDa ranges uni-freiburg.deuniprot.org. The polypeptides in the 35-40 kDa molecular weight range bind the highest proportion of this compound, accounting for 60-70% of the total binding observed. Interestingly, no acyl-CoA binding proteins had been previously described for this specific 35-40 kDa range at the time of these findings uni-freiburg.deuniprot.org. In contrast to the 35-40 kDa polypeptides, the 10-14 kDa and 65-70 kDa polypeptides also exhibit affinity for both oleic and palmitic acids, as well as their corresponding acyl-CoA thioesters uni-freiburg.de.

Table 1: Polypeptide Molecular Weight Ranges and this compound Binding

| Polypeptide Molecular Weight Range (kDa) | Proportion of this compound Bound (%) | Affinity for Oleic/Palmitic Acid & Acyl-CoAs |

| 10-14 | Not specified (binds) | Yes |

| 35-40 | 60-70 (highest) | No (binds oleoyl-CoA only) |

| 65-70 | Not specified (binds) | Yes |

Binding to Acyl-CoA Binding Proteins (ACBPs) and Fatty Acyl-CoA Binding Proteins (FABPs)

Acyl-CoA binding protein (ACBP) and fatty acyl-CoA binding protein (FABP) have been proposed as integral components of the cellular buffering system for fatty acyl-CoAs, maintaining low intracellular unbound acyl-CoA concentrations crucial for metabolic roles, cell signaling, and protection against their detergent properties wikipedia.orgnih.gov. However, it was initially unclear whether these proteins also bind xenobiotic-CoA esters, such as this compound wikipedia.orgnih.gov. Research has subsequently identified other liver cytosolic proteins, specifically Glutathione S-Transferases (GSTs), as novel binding sites for both fatty acyl-CoAs and xenobiotic-CoAs like this compound wikipedia.orgnih.gov.

Displacement Studies of Nafenopin-Coenzyme A from Binding Sites

The binding of this compound to the 35-40 kDa polypeptides in rat liver cytosol is saturable and displaceable by other compounds uni-freiburg.deuniprot.org. Specifically, the CoA esters of other peroxisome proliferators, such as ciprofibrate (B1669075) and tibric acid, can displace this compound from these binding sites uni-freiburg.deuniprot.org. Oleoyl-CoA also demonstrates the ability to displace this compound. However, palmitoyl-CoA does not displace this compound from these binding sites uni-freiburg.deuniprot.org. This indicates a degree of specificity in the molecular interactions and competition for these binding proteins.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Nafenopin (B1677897) | 19592 uni-freiburg.denih.govmdpi.com |

| Coenzyme A | 87642 nih.gov |

| Nafenopin-coenzyme A | Not directly available as a unique CID for the conjugate; formed metabolically from Nafenopin and Coenzyme A. |

Proteins Mentioned and Relevant Identifiers (Direct PubChem CIDs for these proteins were not found in the search results; UniProt IDs are provided for reference.)

| Protein Name | UniProt ID (Human) |

| Glutathione S-Transferase Alpha 1 (GSTA1-1) | P08263 uniprot.org |

| Glutathione S-Transferase Pi 1 (GSTP1-1) | P09211 uniprot.orgnih.gov |

| Glutathione S-Transferase Mu 1 (GSTM1-1) | P09488 uniprot.org |

| Acyl-CoA Binding Proteins (ACBPs) | No single UniProt ID for the protein family |

| Fatty Acyl-CoA Binding Proteins (FABPs) | No single UniProt ID for the protein family |

Nafenopin Coenzyme a in Metabolic and Signaling Pathways

Interference with Endogenous Lipid Metabolism Pathways

Nafenopin-CoA exerts its influence on cellular metabolism by interfering with several critical steps in endogenous lipid pathways, often by mimicking natural lipid intermediates or inhibiting key enzymes.

Xenobiotic carboxylic acids, including nafenopin (B1677897), can undergo CoA conjugation, thereby mimicking endogenous fatty acids and acting as substrates within lipid metabolism pathways. This process is facilitated by the same enzyme systems, such as acyl-CoA synthetases (ACSs), that are responsible for activating natural fatty acids nih.govresearchgate.netresearchgate.netacs.org. The formation of this compound is a necessary step for initiating certain biological effects, including peroxisome proliferation nih.gov. In vitro studies have shown that human hepatic fatty acid-CoA ligases can catalyze the formation of this compound nih.govresearchgate.net.

This compound has been identified as a potent inhibitor of Acetyl-CoA Carboxylase (ACC) nih.gov. ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to malonyl-CoA, representing the first and rate-limiting step in the biosynthesis of fatty acids wikipedia.orgnih.govfrontiersin.orgtaylorandfrancis.com. The inhibition of ACC by this compound can lead to a decrease in fatty acid synthesis, contributing to the hypolipidemic effects observed with nafenopin treatment nih.gov.

Research findings illustrate the inhibitory potencies of this compound compared to endogenous feedback inhibitors like palmitoyl-CoA:

| Compound | Enzyme Target | Inhibition Constant (Ki) | Reference |

| This compound | Acetyl-CoA Carboxylase | 1.45 x 10⁻⁵ M | nih.gov |

| Palmitoyl-CoA | Acetyl-CoA Carboxylase | 2.22 x 10⁻⁶ M | nih.gov |

This data indicates that while this compound is a potent inhibitor among xenobiotic CoA thioesters, it is less potent than the natural feedback inhibitor palmitoyl-CoA in inhibiting Acetyl-CoA Carboxylase activity nih.gov.

Protein palmitoylation is a reversible post-translational modification involving the covalent attachment of fatty acids, typically palmitic acid, to cysteine residues of proteins, influencing their hydrophobicity, membrane association, subcellular trafficking, and protein-protein interactions mdpi.comwikipedia.orgfrontiersin.org. This compound has been shown to modulate this process. Specifically, nafenopin significantly inhibits endogenous protein palmitoylation that is mediated by palmitoyl-CoA nih.gov. This interference suggests that this compound can perturb the normal regulation of protein localization and function by competing with or altering the machinery involved in endogenous protein acylation nih.govresearchgate.net. Studies have demonstrated a direct relationship between xenobiotic-CoA formation, such as this compound, and the subsequent acylation of human liver proteins, with both thioester and amide linkages being formed nih.govresearchgate.net.

Nafenopin, as a peroxisome proliferator, significantly impacts beta-oxidation systems. It induces the activity of peroxisomal fatty acyl-coenzyme A oxidase, a key enzyme in the peroxisomal beta-oxidation pathway aopwiki.orgnih.gov. This enzyme's activity can increase significantly (e.g., 7-fold per gram wet weight of liver in treated rats) and is considered the rate-limiting enzyme of the peroxisomal fatty acid-oxidizing system nih.gov.

Both mitochondria and peroxisomes are involved in fatty acid beta-oxidation, a process that breaks down fatty acyl-CoAs into acetyl-CoA frontiersin.orgabcam.comlibretexts.org. While the fundamental chemical steps are similar, there are key differences. Peroxisomes are particularly important for the initial shortening of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids, which mitochondria cannot fully oxidize frontiersin.orglibretexts.org. The products of peroxisomal beta-oxidation, such as NADH and chain-shortened acyl-CoAs (including acetyl-CoA), often require further metabolism in mitochondria, highlighting a crucial metabolic interplay between these organelles frontiersin.orgabcam.com.

Involvement in Peroxisome Proliferation and Related Cellular Responses

Nafenopin is a well-established peroxisome proliferator, meaning it causes an increase in the number and size of peroxisomes in certain animal species, particularly rodents who.inttandfonline.com. This proliferation is accompanied by increased synthesis of specific mRNAs for peroximal and microsomal enzymes involved in fatty acid metabolism tandfonline.com.

A primary mechanism through which nafenopin exerts its effects, including peroxisome proliferation, is by activating Peroxisome Proliferator-Activated Receptor alpha (PPARα) wikipedia.orgnih.govsigmaaldrich.comsigmaaldrich.comoup.com. PPARα is a ligand-activated transcription factor belonging to the nuclear receptor family wikipedia.orgnih.govfrontiersin.orguniprot.org. It plays a major role in regulating lipid metabolism, particularly the expression of genes involved in fatty acid uptake, utilization, and beta-oxidation wikipedia.orgnih.govahajournals.org.

Fibrates, including nafenopin, are known PPARα agonists that effectively lower serum triglycerides and raise HDL-cholesterol levels wikipedia.orgnih.gov. Activation of PPARα by nafenopin leads to the upregulation of genes encoding enzymes involved in fatty acid transport, binding, activation, and both peroxisomal and mitochondrial fatty acid β-oxidation aopwiki.orgwikipedia.orgoup.comahajournals.org. This includes enzymes such as acyl-CoA oxidase (ACOX) and peroxisomal 3-ketoacyl-CoA thiolase (PTL) oup.com. The activation of PPARα by peroxisome proliferators may require their metabolism, potentially to a CoA ester or other derivative, or it could occur through the displacement of fatty acids from their cytosolic binding proteins who.int. PPARα activation promotes lipid catabolism and transport in hepatocytes, contributing to lipid clearance frontiersin.org.

The mechanism of PPARα activation involves its heterodimerization with the retinoid X receptor (RXRα) and binding to specific peroxisome proliferator response elements (PPREs) in the upstream regions of target genes sigmaaldrich.comsigmaaldrich.comuniprot.orgahajournals.orgnih.gov.

Influence on Cellular Signaling and Protein Function Beyond Metabolism

Antagonism of Purinergic Receptors (e.g., P2Y1 receptor)

The purinergic P2Y1 receptor is a G-protein coupled receptor (GPCR) that plays a critical role in various physiological processes, notably platelet activation and aggregation, and is activated primarily by adenosine (B11128) diphosphate (B83284) (ADP) researchgate.netthieme-connect.comalzdiscovery.org. Its activation leads to the mobilization of intracellular calcium and subsequent cellular responses researchgate.netalzdiscovery.org. Given its involvement in these pathways, the P2Y1 receptor has been a target of interest for pharmacological modulation, particularly in the context of antiplatelet therapies researchgate.netalzdiscovery.org.

Research has identified that Nafenopin-coenzyme A (this compound), a derivative of the hypolipidemic drug nafenopin, functions as a competitive antagonist of the P2Y1 receptor nih.govnih.govnih.govresearchgate.netoducal.comphysiology.orgcore.ac.uk. Studies conducted using Xenopus laevis oocytes, a model system for evaluating receptor activation through calcium-activated chloride currents, demonstrated that this compound reversibly antagonized ATP-gated currents mediated by the human P2Y1 receptor nih.gov. Importantly, neither nafenopin nor ciprofibrate (B1669075) alone, at concentrations up to 100 µM, exhibited an effect on P2Y1 receptor activity, highlighting the crucial role of the coenzyme A moiety in its antagonistic action nih.gov.

Detailed findings indicate that this compound exhibits a significantly enhanced potency compared to Coenzyme A (CoA-SH) itself. This compound increased the potency of CoA-SH by 13-fold as an antagonist of the P2Y1 receptor nih.gov. For comparison, ciprofibroyl-CoA, another hypolipidemic drug derivative, showed a 3-fold increase in potency over CoA-SH nih.gov. The dissociation constant (KB) values for this compound and ciprofibroyl-CoA were determined to be 58 nM and 148 nM, respectively, with unitary slopes in Schild plots, confirming their competitive mode of antagonism nih.gov.

The antagonistic effects of this compound are also characterized by their selectivity. Investigations revealed no significant antagonism by this compound or ciprofibroyl-CoA against other purinergic receptors, such as P2Y2, P2X2, or P2X4 nucleotide receptors, nor did they interact with 5-HT2A/C receptors nih.govnih.gov. This selectivity suggests that the bulky drug-CoA-SH derivatives may interact with a specific hydrophobic pocket on the P2Y1 receptor, offering a potential target for the development of novel and selective P2Y1 antagonists nih.gov.

The following table summarizes the antagonistic potencies of this compound and related compounds at the P2Y1 receptor:

| Compound | Receptor Antagonism | KB (nM) | Potency Increase vs. CoA-SH |

| Nafenopin-Coenzyme A | P2Y1 receptor | 58 | 13-fold |

| Ciprofibroyl-Coenzyme A | P2Y1 receptor | 148 | 3-fold |

| Coenzyme A (CoA-SH) | P2Y1 receptor | - | 1-fold (baseline) |

| Palmitoyl-Coenzyme A | P2Y1 receptor | - | 4-fold |

Research Methodologies and Experimental Models in Nafenopin Coenzyme a Studies

In Vitro Experimental Systems and Cellular Models

To investigate the behavior of Nafenopin-CoA in a controlled environment that mimics physiological conditions, scientists utilize a range of in vitro experimental systems and cellular models. These models allow for the detailed examination of its enzymatic formation, binding to cellular components, and subsequent biological effects.

Isolated Hepatocytes and Liver Subcellular Fractions (Microsomes, Cytosol, Peroxisomes)

Isolated hepatocytes, which are the primary cells of the liver, serve as a valuable model for studying the metabolism of Nafenopin (B1677897) and the formation of this compound. These cells retain many of the enzymatic activities found in the whole organ, providing a physiologically relevant context for metabolic studies.

Further dissection of the cellular machinery is achieved by using subcellular fractions of the liver. This involves the separation of cellular components through differential centrifugation.

Cytosol: The soluble portion of the cytoplasm, the cytosol, has been instrumental in identifying binding sites for this compound. Studies have revealed the presence of specific, saturable binding sites for [3H]this compound in rat liver cytosol. Notably, at least three different molecular weight binding sites have been identified, with polypeptides in the 35-40 kDa range binding the highest proportion of this compound. purdue.edu This binding is displaceable by the CoA esters of other peroxisome proliferators, suggesting a common binding protein may be involved in their mechanism of action. purdue.edu

Microsomes: These vesicular fragments of the endoplasmic reticulum are rich in enzymes responsible for drug metabolism, including acyl-CoA synthetases that catalyze the formation of this compound. Marmoset and human liver microsomes have been shown to catalyze the conjugation of Nafenopin to Coenzyme A. nih.gov The kinetic properties of this reaction, including its sigmoidal nature, have been characterized in these systems. nih.gov

Peroxisomes: Nafenopin is a well-known peroxisome proliferator, meaning it induces an increase in the number and size of these organelles in hepatocytes. researchgate.net Studies using isolated peroxisomes are critical for understanding the role of this compound in the biochemical pathways housed within this organelle, particularly the β-oxidation of fatty acids. The induction of peroxisome proliferation by Nafenopin is a key biological consequence studied in these models. researchgate.net

Transient Expression Systems for Recombinant Enzymes (e.g., COS-7 cells expressing MLCL1)

To pinpoint the specific enzymes responsible for this compound formation, researchers utilize transient expression systems. This technique involves introducing the gene for a particular enzyme into a host cell line that does not normally express it.

A prime example is the use of COS-7 cells, a cell line derived from monkey kidney, to express recombinant marmoset liver long-chain fatty acid CoA ligase 1 (MLCL1). nih.gov By transfecting COS-7 cells with a plasmid containing the MLCL1 gene, scientists can produce the active enzyme and study its ability to activate Nafenopin. These studies have demonstrated that the expressed MLCL1 enzyme can indeed catalyze the formation of this compound from Nafenopin and Coenzyme A. nih.gov This approach allows for the detailed kinetic characterization of a single enzyme's activity in a controlled cellular environment, free from the complexities of the entire liver metabolome.

Table 1: Kinetic Parameters of this compound Conjugation by Recombinant MLCL1 in COS-7 Cells

| Substrate | Apparent C50 (µM) | Kinetic Profile |

|---|---|---|

| Nafenopin | 192.9 | Sigmoidal |

| Ciprofibrate (B1669075) | 168.7 | Sigmoidal |

| Palmitic Acid | 4.5 | Michaelis-Menten |

Data derived from studies on MLCL1 transiently expressed in COS-7 cells. nih.gov

Cell-Based Assays for Studying Nafenopin-Coenzyme A Reactivity and Biological Consequences

Cell-based assays are crucial for understanding the downstream effects of this compound formation within a living cell. One of the key biological consequences investigated is the covalent binding of Nafenopin to cellular proteins, a process known as protein acylation.

In these assays, human liver homogenates are incubated with radiolabeled Nafenopin ([3H]-Nafenopin), ATP, and Coenzyme A. The formation of this compound is followed by its covalent attachment to liver proteins. nih.gov These studies have demonstrated a direct relationship between the formation of this compound and the extent of protein acylation. nih.gov Further analysis has revealed that Nafenopin attaches to proteins through both thioester and amide linkages, primarily modifying proteins with molecular weights greater than 50 kDa. nih.gov These cell-based assays provide critical insights into how this compound can alter the structure and potentially the function of cellular proteins.

Analytical Techniques for Nafenopin-Coenzyme A and its Interactions

The detection and quantification of this compound and its interactions with cellular components require highly sensitive and specific analytical techniques. The use of radiolabeled and fluorescent molecules has been pivotal in these endeavors.

Use of Radiolabeled Tracers (e.g., [3H]-Nafenopin, [14C]-Palmitate)

Radiolabeled tracers are indispensable tools for tracking the metabolic fate of Nafenopin and its influence on lipid metabolism.

[3H]-Nafenopin: Tritiated Nafenopin is used to directly measure the formation of this compound and its subsequent covalent binding to proteins. nih.gov By tracking the radioactivity, researchers can quantify the amount of Nafenopin that becomes adducted to cellular macromolecules. This technique has been fundamental in establishing the link between this compound formation and protein acylation in human liver preparations. nih.gov

[14C]-Palmitate: Carbon-14 labeled palmitate, a common dietary fatty acid, is used to investigate the impact of Nafenopin on endogenous fatty acid metabolism. nih.gov In competitive binding and acylation studies, [14C]-Palmitate is incubated with liver homogenates in the presence and absence of Nafenopin. These experiments have shown that Nafenopin can inhibit the acylation of proteins by palmitoyl-CoA, suggesting that this compound competes with endogenous fatty acyl-CoAs for binding to protein targets. nih.gov

Table 2: Application of Radiolabeled Tracers in this compound Research

| Radiolabeled Tracer | Primary Application in this compound Studies | Key Findings |

|---|---|---|

| [3H]-Nafenopin | Quantification of this compound formation and covalent binding to proteins. | Demonstrated time-dependent covalent binding of Nafenopin to human liver proteins. nih.gov |

| [14C]-Palmitate | Investigation of the effect of Nafenopin on endogenous fatty acid metabolism and protein palmitoylation. | Nafenopin significantly inhibits protein palmitoylation by palmitoyl-CoA. nih.gov |

Synthesis and Application of Fluorescent Acyl-Coenzyme A Derivatives (e.g., Nafenopin-1,N6-ethenocoenzyme A)

Fluorescent analogs of acyl-CoA derivatives are powerful tools for studying their interactions with enzymes and binding proteins in real-time. While the specific synthesis of Nafenopin-1,N6-ethenocoenzyme A is not detailed in the available literature, the synthesis of similar fluorescent acyl-CoA derivatives, such as palmitoyl-1,N6-ethenocoenzyme A, provides a methodological framework. nih.gov

The synthesis would likely involve the reaction of this compound with chloroacetaldehyde (B151913) to form the fluorescent 1,N6-etheno adduct on the adenine (B156593) ring of Coenzyme A. This fluorescent derivative could then be used in a variety of applications, including:

Enzyme kinetics: The change in fluorescence upon binding to an enzyme can be used to monitor the kinetics of the interaction in real-time.

Binding assays: Fluorescent polarization or fluorescence resonance energy transfer (FRET) assays can be developed to study the binding of this compound to its target proteins with high sensitivity.

Cellular imaging: Although challenging due to the intracellular localization of CoA esters, fluorescent derivatives could potentially be used to visualize the subcellular distribution of this compound.

The application of such fluorescent probes would offer a non-radioactive and dynamic approach to investigating the molecular interactions of this compound.

Polarographic and Spectrophotometric Detection of Enzyme Activities

In the investigation of Nafenopin-coenzyme A's effects, particularly on peroxisomal β-oxidation, polarographic and spectrophotometric methods have been instrumental in quantifying changes in enzyme activity. These techniques allow for the precise measurement of substrate consumption or product formation, providing insights into the metabolic pathways affected by nafenopin.

One key enzyme, the fatty acyl-CoA oxidase, is the first and rate-limiting enzyme in the peroxisomal β-oxidation spiral. Its activity can be determined using two specific methods. The first is a polarographic method that measures the palmitoyl-CoA-dependent consumption of oxygen (O2) in a manner that is insensitive to cyanide, a classic inhibitor of mitochondrial respiration. This allows for the specific assessment of peroxisomal oxidase activity.

The second method is a spectrophotometric assay that measures the generation of hydrogen peroxide (H2O2), a direct product of the fatty acyl-CoA oxidase reaction. This assay couples the H2O2 production to the peroxidation of a substrate like methanol, and the reaction is insensitive to antimycin A, another mitochondrial inhibitor. Spectrophotometry is a widely used technique for enzyme assays due to its robustness and cost-effectiveness. nih.gov It works by measuring the change in light absorbance as a reaction proceeds, which can be correlated to the concentration of a substrate or product. nih.govsemanticscholar.org In the context of nafenopin studies, spectrophotometric assays have been developed to measure the activity of various enzymes involved in coenzyme A metabolism. acs.orgnih.gov

Studies in rat models have demonstrated that treatment with the hypolipidemic drug nafenopin leads to a significant increase in fatty acyl-CoA oxidase activity. Specifically, a seven-fold increase per gram of wet liver weight was observed. nih.govnih.gov The stoichiometry of palmitoyl-CoA-dependent O2 consumption, H2O2 generation, and NAD+ reduction was found to be 1:1:1, further supporting that fatty acyl-CoA oxidase is the rate-limiting step in this pathway. nih.govnih.gov

Assessment of Covalent Protein Binding and Adduct Characterization

The formation of a nafenopin-coenzyme A (this compound) thioester is a prerequisite for its covalent binding to liver proteins. acs.org This process, known as xenobiotic acylation, involves the attachment of nafenopin to proteins through both thioester and amide linkages. In studies using human liver homogenates, it was demonstrated that nafenopin covalently binds to proteins, and this adduct formation is directly proportional to the formation of this compound. nih.gov

The characterization of these protein adducts has revealed that they form with proteins of different molecular weights. A significant portion of these adducts, approximately 76%, were found on proteins larger than 100 kDa, with the remaining 24% on proteins in the 50-100 kDa range. nih.gov Further investigations in rat liver cytosol identified at least three distinct molecular weight binding sites for this compound. nih.gov The majority of the binding (60-70%) occurred with polypeptides in the 35-40 kDa range. nih.gov Other binding sites were identified on polypeptides of 10-14 kDa and 65-70 kDa. nih.gov Interestingly, the binding of this compound to the 35-40 kDa polypeptides was displaceable by the CoA esters of other peroxisome proliferators, such as ciprofibrate and tibric acid, as well as by oleoyl-CoA, but not by palmitoyl-CoA. nih.gov

The covalent binding of xenobiotics like nafenopin to tissue proteins can have significant biological implications. For instance, nafenopin has been shown to inhibit the endogenous palmitoylation of proteins mediated by palmitoyl-CoA. nih.gov This interference with the normal fatty acylation of proteins could potentially disrupt their localization and function within the cell. nih.gov

| Protein Molecular Weight | Percentage of Adducts |

|---|---|

| > 100 kDa | 76% |

| 50-100 kDa | 24% |

| Polypeptide Molecular Weight Range | Proportion of this compound Binding | Displaceable by Oleoyl-CoA | Displaceable by Palmitoyl-CoA |

|---|---|---|---|

| 35-40 kDa | 60-70% | Yes | No |

| 10-14 kDa | - | - | - |

| 65-70 kDa | - | - | - |

Comparative and Translational Animal Models

Rodent Models (e.g., Rat Liver, Transgenic Mice for Gene Expression Studies)

Rodent models, particularly rats, have been extensively used to study the hepatic effects of nafenopin. Administration of nafenopin to rats leads to significant dose-related increases in liver size and the induction of peroxisomal and microsomal fatty acid oxidizing enzyme activities. nih.gov Specifically, enzymes like palmitoyl-CoA oxidation see a marked increase in activity. nih.gov Ultrastructural examination of liver sections from nafenopin-treated rats reveals a proliferation of peroxisomes. nih.gov Furthermore, studies have shown that nafenopin treatment in both male and female rats results in about a two-fold increase in liver catalase activity and protein levels. semanticscholar.org

In rat liver, peroxisomes are responsible for catalyzing the formation of this compound. This process is mediated by a peroxisomal CoA ligase that is distinct from the long-chain fatty acid-CoA ligase. nih.gov The formation of this compound can be competitively inhibited by other compounds such as palmitic acid, R(-) ibuprofen (B1674241), ciprofibrate, and clofibric acid. nih.gov

While specific studies on nafenopin-coenzyme A in transgenic mice for gene expression are not detailed in the provided search results, transgenic mouse models are a crucial tool for understanding the molecular mechanisms underlying the effects of compounds like nafenopin. These models allow for the investigation of specific genes and their roles in mediating the observed physiological and pathological changes. By overexpressing or knocking out specific genes, researchers can dissect the signaling pathways involved in peroxisome proliferation and its consequences.

Non-Human Primate Models (e.g., Marmoset Liver Microsomes)

Non-human primate models, such as the marmoset (Callithrix jacchus), are valuable in translational research due to their closer genetic proximity to humans compared to rodents. Studies investigating the effects of nafenopin in marmosets have revealed marked species differences in response compared to rats. nih.gov In contrast to the significant hepatomegaly and peroxisome proliferation observed in rats, nafenopin administration to marmosets resulted in no effect on liver size and only comparatively small changes in peroxisomal and microsomal fatty acid oxidizing enzyme activities. nih.gov There was also little effect on the number of peroxisomes. nih.gov

However, studies using marmoset liver microsomes have demonstrated that they do catalyze the formation of this compound, as well as the CoA conjugates of ciprofibrate and palmitic acid. nih.gov The kinetic properties of this compound and ciprofibroyl-CoA conjugation in marmoset liver microsomes showed sigmoidal kinetics, a characteristic also observed in human liver microsomes. nih.gov The apparent C50 value for this compound conjugation in marmoset liver microsomes was found to be 149.7 µM, which is comparable to the value of 213.7 µM reported for human liver microsomes. nih.gov

These findings highlight the marmoset as a weakly responsive species to the peroxisome-proliferating effects of nafenopin, which has important implications for extrapolating rodent carcinogenicity data to humans. nih.gov

| Compound | Marmoset Liver Microsomes (µM) | Human Liver Microsomes (µM) |

|---|---|---|

| Nafenopin | 149.7 | 213.7 |

| Ciprofibrate | 413.4 | 379.8 |

| Palmitic Acid | 3.4 | 3.4 |

Future Directions and Unanswered Questions in Nafenopin Coenzyme a Research

Comprehensive Elucidation of Specific Acyl-CoA Synthetase Isoforms and their Differential Roles

The formation of Nafenopin-CoA is catalyzed by acyl-CoA synthetases (ACSs), particularly long-chain fatty acid CoA ligases (LCLs) acs.orgnih.gov. While it is known that ACSL and ACSM subfamilies are involved in xenobiotic activation and that ACSL1, ACSL3, ACSL4, ACSL5, ACSM2b, ACSM3, and ACSM5 are expressed in liver tissue, the specific isoforms responsible for this compound formation and their precise kinetic characteristics remain to be fully mapped across different species and cellular compartments acs.orgnih.govresearchgate.net. Studies have indicated that this compound formation is catalyzed by both apparent high-affinity, low-capacity, and low-affinity, high-capacity isoforms in rat hepatic peroxisomes nih.gov. Furthermore, marmoset liver microsomes and recombinant marmoset LCL1 (MLCL1) catalyze this compound conjugation with kinetics comparable to human liver microsomes nih.gov.

Future research should focus on:

Isoform-specific kinetics and substrate profiles: Detailed kinetic studies are needed to characterize the affinity and capacity of individual ACSL and ACSM isoforms for nafenopin (B1677897) in various tissues and species, including humans. This would involve expressing and purifying specific isoforms and conducting in vitro assays.

Subcellular localization: While some ACSs are known to be in the plasma membrane, peroxisomes, cytosol, endoplasmic reticulum, and outer mitochondrial membrane, a comprehensive mapping of the specific this compound forming isoforms within these compartments is essential acs.org.

Regulation of isoform expression and activity: Understanding how the expression and activity of these specific ACS isoforms are regulated under different physiological and pathological conditions (e.g., diet, disease states, exposure to other xenobiotics) will provide insights into the variability of this compound formation.

In-Depth Characterization of Endogenous Protein Targets and Functional Alterations upon Acylation

This compound is known to covalently bind to human liver proteins, primarily through thioester and amide linkages, with a significant proportion of adducts formed with proteins greater than 100 kDa acs.orgnih.govresearchgate.net. This acylation can perturb endogenous regulation of protein localization and function nih.gov. Additionally, this compound has been shown to bind to specific proteins in rat liver cytosol, including polypeptides in the 35-40 kDa, 10-14 kDa, and 65-70 kDa ranges tandfonline.comnih.gov. The 35-40 kDa proteins, not previously described as acyl-CoA binding sites, bind the highest proportion of this compound and this binding is displaceable by other peroxisome proliferator CoA esters and oleoyl-CoA tandfonline.comnih.gov.

Key research areas include:

Identification of specific acylated proteins: Employing advanced proteomic techniques (e.g., mass spectrometry-based acyl-proteomics) to identify the full repertoire of proteins that are covalently modified by this compound in vitro and in vivo.

Functional consequences of acylation: Investigating the functional impact of this compound acylation on identified protein targets, including changes in enzyme activity, protein-protein interactions, subcellular localization, stability, and signaling pathways. For instance, Nafenopin has been linked to protein kinase C (PKC)-mediated serine phosphorylation and loss of function of connexin 32 protein oup.com.

Distinguishing binding from acylation: Further studies are needed to differentiate between reversible binding of this compound to proteins and irreversible covalent acylation, as some binding might not result in protein acylation tandfonline.com.

Development of Advanced Methodologies for Real-Time Monitoring of Nafenopin-Coenzyme A Dynamics

The formation of CoA conjugates is rapid, often reaching maximum concentrations in hepatocytes within 30 minutes, and these conjugates can be further metabolized or bind covalently to proteins acs.org. Analyzing CoA conjugates requires specific sample preparation due to their rapid formation and varying stability acs.org. Current methods may not fully capture the transient nature and precise cellular localization of this compound.

Future methodological advancements should focus on:

Live-cell imaging techniques: Developing fluorescent probes or biosensors that can specifically detect and quantify this compound in real-time within living cells and different subcellular compartments.

High-resolution spatial and temporal analysis: Utilizing advanced mass spectrometry imaging or cryo-electron microscopy to visualize the distribution and interactions of this compound at a sub-cellular level.

Non-invasive in vivo monitoring: Exploring techniques for non-invasive detection and quantification of this compound or its immediate downstream effects in vivo, which could be crucial for understanding its systemic impact.

Systems Biology Approaches to Integrate Nafenopin-Coenzyme A Metabolism with Global Cellular Networks

This compound can interfere with endogenous lipid metabolism and inhibit fatty acid synthesis by inhibiting enzymes like acetyl-CoA carboxylase acs.orgnih.gov. It also plays a role in peroxisome proliferation and has been implicated in the production of reactive oxygen species (e.g., H2O2) through fatty acyl coenzyme A oxidase activity, particularly in nafenopin-treated rats aacrjournals.orgaacrjournals.org. The integration of xenobiotic-CoA metabolism into broader cellular networks is complex.

Research in this area should include:

Multi-omics integration: Combining transcriptomic, proteomic, metabolomic, and lipidomic data from cells or organisms exposed to nafenopin to build comprehensive models of how this compound formation and its downstream effects perturb global cellular networks.

Computational modeling: Developing sophisticated computational models that can predict the metabolic flux of nafenopin through CoA conjugation pathways and its impact on interconnected metabolic and signaling pathways.

Network perturbation analysis: Systematically perturbing specific nodes in these networks (e.g., by genetic manipulation of ACS isoforms or key metabolic enzymes) to understand their influence on this compound dynamics and its biological outcomes.

Defining the Full Repertoire of Signaling Functions of Nafenopin-Coenzyme A Thioesters

Beyond its role in metabolism and protein acylation, this compound thioesters may possess direct signaling functions. For instance, this compound and ciprofibroyl-CoA have been identified as competitive antagonists of P2Y1 receptors, which are involved in platelet function tandfonline.comresearchgate.net. This suggests a broader role for xenobiotic acyl-CoAs as potential endogenous modulators of cellular function tandfonline.com.

Future investigations should aim to:

Identify novel receptor targets: Screen for and characterize other receptors, enzymes, or signaling proteins that directly interact with this compound, potentially leading to specific cellular responses.

Elucidate signaling cascades: Map the downstream signaling cascades activated or modulated by this compound, including second messenger systems and protein phosphorylation events.

Physiological and pathological relevance: Determine the physiological and pathological significance of these signaling functions, particularly in the context of peroxisome proliferation, lipid metabolism, and potential adverse effects.

Investigating Species-Specific Differences in Nafenopin-Coenzyme A Metabolism and its Biological Outcomes at a Molecular Level.

There are marked species differences in the response to peroxisome proliferators like nafenopin, with rodents (e.g., rats, mice) being highly responsive and humans, guinea pigs, and marmosets showing much weaker or no response in terms of liver growth and peroxisome proliferation ebi.ac.uknih.govresearchgate.netnih.govoup.com. These differences are attributed to molecular variations in receptors (e.g., PPARα) and xenobiotic-metabolizing enzymes researchgate.netoup.comcaldic.com. While marmosets are considered genetically closer to humans for xenobiotic metabolism studies, further detailed comparisons are needed nih.gov.

Research should focus on:

Comparative enzymology: Conduct detailed comparative studies of ACS isoforms and other enzymes involved in this compound metabolism across different species, including humans, to identify molecular differences that account for variations in this compound formation and disposition.

Receptor and binding protein differences: Investigate species-specific differences in the expression, structure, and ligand-binding properties of nuclear receptors (e.g., PPARα) and other binding proteins that interact with this compound or its downstream effectors tandfonline.comresearchgate.netoup.com.

Integrated in vitro and in vivo models: Utilize advanced in vitro humanized models (e.g., human liver spheroids, organ-on-a-chip systems) alongside comparative in vivo studies in relevant animal models to bridge the gap in understanding species-specific responses.

Genetic polymorphisms: Explore the role of genetic polymorphisms in human populations that might influence this compound metabolism and its associated biological outcomes.

By addressing these future directions, research can move towards a more complete understanding of this compound, its intricate interactions within cellular systems, and its implications for human health.

Q & A

Q. What experimental techniques are essential for identifying and characterizing Nafenopin-coenzyme A in biological samples?

Methodological Answer: Use high-resolution mass spectrometry (HR-MS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy to resolve structural details. For biological samples, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to isolate and quantify the compound . Validate purity via HPLC with UV/Vis detection, ensuring retention times match synthetic standards. For novel derivatives, provide full spectral data in supplementary materials .

Q. How does Nafenopin-coenzyme A participate in peroxisome proliferator-activated receptor (PPAR) signaling pathways?

Methodological Answer: Design in vitro assays using PPAR-α/γ/δ transfected cell lines to measure transcriptional activation. Compare dose-response curves of Nafenopin-coenzyme A with known agonists (e.g., WY-14643 for PPAR-α). Use siRNA knockdown or CRISPR-Cas9 to confirm pathway specificity. Include negative controls (e.g., coenzyme A alone) to rule out nonspecific effects .

Q. What are the critical parameters for ensuring reproducibility in studies involving Nafenopin-coenzyme A synthesis?

Methodological Answer: Document reaction conditions (temperature, solvent, catalyst) and purification steps (e.g., column chromatography gradients). Validate synthetic yields via triplicate experiments and report mean ± SD. For enzymatic synthesis, specify source organisms (e.g., E. coli-expressed acyl-CoA synthetase) and kinetic parameters (Km, Vmax) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the hepatocarcinogenic vs. therapeutic effects of Nafenopin-coenzyme A?

Methodological Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design longitudinal studies. Use transgenic rodent models (e.g., PPAR-α null mice) to isolate carcinogenic mechanisms. Pair RNA-seq data with histopathological analysis to correlate gene expression changes with tumor incidence . For therapeutic studies, validate specificity via competitive binding assays with radiolabeled ligands .

Q. What computational strategies predict off-target interactions of Nafenopin-coenzyme A with non-PPAR enzymes?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to screen against human enzyme databases (e.g., BRENDA). Validate predictions with surface plasmon resonance (SPR) to measure binding affinities (KD). Cross-reference with metabolomics data to identify unintended substrate depletion or accumulation .

Q. How should researchers design a study to investigate Nafenopin-coenzyme A’s role in lipid metabolism under hypoxic conditions?

Methodological Answer: Apply the PICO framework (Population: hepatocytes; Intervention: hypoxia; Comparison: normoxia; Outcome: lipid droplet formation). Use stable isotope tracing (13C-palmitate) to track β-oxidation rates. Combine Seahorse extracellular flux analysis with lipidomic profiling (LC-MS) to quantify metabolic shifts .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity of Nafenopin-coenzyme A in primary hepatocytes?

Methodological Answer: Fit data to a four-parameter logistic model (IC50 calculation) using nonlinear regression (e.g., GraphPad Prism). Account for batch variability via mixed-effects modeling. Perform multiplicity-adjusted post hoc tests (e.g., Tukey-Kramer) when comparing multiple concentrations .

Data Contradiction and Validation

Q. How can conflicting reports on Nafenopin-coenzyme A’s half-life in vivo be reconciled?

Methodological Answer: Conduct a meta-analysis using PRISMA guidelines to identify confounding variables (e.g., species, dosing regimens). Replicate key studies under standardized conditions, measuring plasma clearance via LC-MS/MS. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .

Q. What protocols ensure robust detection of Nafenopin-coenzyme A in complex matrices like liver homogenates?

Methodological Answer: Optimize sample preparation with protein precipitation (acetonitrile) followed by solid-phase extraction (C18 columns). Validate recovery rates (>85%) using spiked matrices. Perform matrix effect studies via post-column infusion to assess ion suppression/enhancement .

Hypothesis-Driven Research

Q. How to formulate a hypothesis linking Nafenopin-coenzyme A to mitochondrial dysfunction in non-alcoholic fatty liver disease (NAFLD)?

Methodological Answer: Use the PEO framework (Population: NAFLD patients; Exposure: Nafenopin-coenzyme A levels; Outcome: mitochondrial ROS production). Test via Seahorse mito-stress assays in patient-derived liver organoids. Correlate findings with electron microscopy evidence of cristae remodeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.